Fura-FF AM

Calcium imaging Ratiometric fluorescent indicators Low-affinity calcium probes

Select Fura-FF AM (Kd ~5.5-10 µM) for quantitative calcium measurement in high-concentration environments like mitochondria and neuronal spines where standard probes (Fura-2 AM) saturate. Its low affinity prevents signal clipping, while negligible magnesium sensitivity eliminates cation interference artifacts. This cell-permeable, ratiometric dye ensures accurate, calibration-ready data. Verify low affinity for reliable results.

Molecular Formula C43H43F2N3O24
Molecular Weight 1023.8 g/mol
Cat. No. B162723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-FF AM
SynonymsFura-FF Acetoxymethyl ester
Molecular FormulaC43H43F2N3O24
Molecular Weight1023.8 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3
InChIKeyFPUWXSBNYDMTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate: Fura-FF AM Cell-Permeant Low-Affinity Calcium Indicator for High-[Ca²⁺] Compartment Analysis


Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate (CAS 348079-12-9; molecular formula C₄₃H₄₃F₂N₃O₂₄; molecular weight 1023.8 g/mol) is the acetoxymethyl (AM) ester prodrug form of Fura-FF, a difluorinated benzofuran-oxazole fluorescent calcium indicator . The compound diffuses passively across cell membranes and is cleaved by intracellular esterases to liberate the active pentacarboxylate chelator Fura-FF . Fura-FF AM belongs to the ratiometric UV-excitable calcium indicator class and is structurally engineered as a low-affinity analog of the widely used Fura-2 indicator, with two fluorine substitutions on the phenyl ring that modulate both calcium-binding kinetics and cation selectivity .

Why Fura-FF AM Cannot Be Substituted with Standard High-Affinity Calcium Indicators in Scientific Procurement


Generic substitution of Fura-FF AM with standard high-affinity calcium indicators such as Fura-2 AM, Fluo-4 AM, or Indo-1 AM is scientifically invalid for applications involving elevated calcium concentrations or magnesium-rich cellular compartments. High-affinity probes (Kd ~0.14–0.35 µM) saturate at resting cytosolic [Ca²⁺] and become unresponsive in high-calcium microdomains such as mitochondrial matrices, endoplasmic reticulum release sites, and synaptic spines, rendering quantitative measurements impossible [1]. Fura-FF AM's engineered low affinity (Kd ~5.5–10 µM) extends the dynamic range of detection into the micromolar-to-millimolar calcium regime without signal saturation, while its negligible magnesium sensitivity eliminates the cation interference that compromises Fura-2-based measurements in physiological Mg²⁺ backgrounds [2]. Procurement decisions lacking explicit verification of these parameters risk experimental failure due to signal saturation, cation crosstalk, or inadequate dynamic range.

Fura-FF AM: Quantitative Evidence of Differentiation from Fura-2 AM and Related Calcium Indicators


Calcium Dissociation Constant (Kd) Comparison: Fura-FF AM vs. Fura-2 AM

Fura-FF AM exhibits a calcium dissociation constant (Kd) approximately 40- to 70-fold higher than that of its parent analog Fura-2 AM, enabling quantitative calcium measurements in high-concentration domains where Fura-2 AM saturates and becomes non-responsive . The difluorinated structure of Fura-FF reduces calcium-binding affinity while preserving ratiometric spectral properties [1].

Calcium imaging Ratiometric fluorescent indicators Low-affinity calcium probes

Magnesium Ion Selectivity: Fura-FF AM vs. Fura-2 AM Interference Profile

Fura-FF AM-derived Fura-FF exhibits negligible magnesium sensitivity, whereas Fura-2 AM demonstrates measurable magnesium binding that introduces significant interference in calcium quantification, particularly in cellular compartments where free [Mg²⁺] approaches or exceeds 0.5–1 mM . This differential selectivity arises from the electron-withdrawing fluorine substituents on the phenyl ring of Fura-FF, which alter the chelator's cation coordination geometry .

Cation selectivity Magnesium interference Fluorescent indicator specificity

Spectral Properties and Ratiometric Quantification: Fura-FF AM vs. Fura-2 AM Excitation-Emission Profiles

Fura-FF AM retains the characteristic ratiometric excitation shift of the Fura family upon calcium binding, with spectral properties closely matching those of Fura-2 AM despite the 40-fold difference in calcium affinity . The preserved spectral profile allows researchers to use identical imaging hardware, filter sets (340/380 nm excitation), and calibration protocols established for Fura-2 AM while benefiting from extended dynamic range .

Ratiometric fluorescence UV-excitable indicators Excitation spectral shift

Chemical Structure and Esterase Hydrolysis Stability: Fluorinated AM Ester vs. Non-Fluorinated Analog

Fura-FF AM contains two fluorine atoms substituted at the 2- and 3-positions of the phenyl ring adjacent to one BAPTA-derived chelating moiety, which distinguishes it structurally from Fura-2 AM (methyl-substituted phenyl) and Fura-4F AM (single 4-fluoro substitution) . The difluorination pattern contributes to both reduced calcium affinity and enhanced chemical stability of the AM ester groups during storage and intracellular hydrolysis [1].

Acetoxymethyl ester prodrug Intracellular esterase hydrolysis Fluorinated calcium indicators

Validated Application in Mitochondrial Calcium Measurements: Fura-FF AM Loading and Calibration

Fura-FF AM has been experimentally validated for mitochondrial calcium measurements in peer-reviewed studies, with calibrated fluorescence recordings demonstrating effective loading and ratiometric detection in this high-calcium compartment [1]. The low affinity of Fura-FF AM prevents signal saturation at mitochondrial matrix calcium concentrations, which can reach 10–100 µM during physiological and pathological stimulation—levels that completely saturate Fura-2 AM [2].

Mitochondrial calcium Organelle calcium imaging Low-affinity calcium probes

Intracellular AM Ester Hydrolysis Kinetics and Cellular Retention: Fura-FF AM vs. Leakage-Prone Analogs

Fura-FF AM undergoes rapid intracellular hydrolysis by ubiquitous esterases to yield the membrane-impermeant pentacarboxylate Fura-FF, which is retained within the cytoplasmic and organelle compartments . The presence of five AM ester groups on Fura-FF AM, compared to four on some alternative indicators, contributes to efficient cellular trapping following hydrolysis, though direct comparative retention data with leak-resistant formulations remains limited .

AM ester hydrolysis Intracellular dye retention Esterase activity

Fura-FF AM: Prioritized Research Applications Based on Quantified Differentiation Evidence


Mitochondrial Calcium Dynamics in Excitable and Non-Excitable Cells

Fura-FF AM is the procurement-appropriate indicator for mitochondrial matrix calcium measurements where [Ca²⁺] routinely exceeds 5–10 µM during physiological stimulation and can reach >100 µM under pathological conditions. Standard high-affinity indicators (Fura-2 AM, Fluo-4 AM, Indo-1 AM) saturate below 1–2 µM and fail to report quantitative changes in this compartment . Peer-reviewed studies have validated Fura-FF AM mitochondrial loading with calibrated ratiometric detection at 340/380 nm excitation, confirming functional performance in this high-calcium environment [1]. The negligible magnesium sensitivity of Fura-FF AM is particularly advantageous in the mitochondrial matrix, where free [Mg²⁺] is maintained at 0.5–1 mM and would otherwise require correction in Fura-2 AM measurements .

Neuronal Dendritic Spine and Synaptic Calcium Signaling

Fura-FF AM is specifically indicated for measuring calcium transients in neuronal dendrites and spines, which exhibit low endogenous calcium-buffering capacity and produce large-amplitude, localized [Ca²⁺] elevations following synaptic activation . High-affinity indicators saturate under these conditions, truncating peak responses and underestimating signal amplitudes. The low affinity of Fura-FF AM (Kd 5.5–10 µM) extends the linear detection range into the 10–100 µM domain, enabling accurate quantification of spine calcium dynamics that would be clipped by Fura-2 AM [1]. The ratiometric excitation profile (365→339 nm shift) provides the quantitative precision required for synaptic physiology studies where absolute calcium concentrations must be calibrated against fluorescence ratios [1].

High-Throughput Screening Assays Requiring Extended Dynamic Range Without Saturation Artifacts

Fura-FF AM enables high-throughput screening (HTS) campaigns where test compounds may induce large-magnitude calcium responses that saturate conventional indicators, producing false-negative or truncated dose-response curves. The 40-fold lower calcium affinity relative to Fura-2 AM provides a proportionally extended linear detection range, allowing accurate quantification of full-response amplitudes without indicator saturation . The ratiometric readout (340/380 nm ratio) inherently corrects for variations in dye loading, cell thickness, and photobleaching—critical advantages for plate-based HTS assays where well-to-well loading variability can confound single-wavelength intensity measurements such as those obtained with Fluo-4 AM [1]. Spectral compatibility with standard Fura-2 filter sets eliminates the need for HTS hardware reconfiguration [1].

Calcium Measurements in Magnesium-Rich Experimental Buffers and Intracellular Compartments

Fura-FF AM should be selected when experimental protocols involve physiological magnesium concentrations (0.5–1 mM free Mg²⁺) that introduce interference artifacts with Fura-2 AM. The negligible magnesium sensitivity of Fura-FF AM eliminates the need for magnesium correction factors and reduces measurement variability in applications including mitochondrial matrix studies, ATP-containing reaction buffers, and experiments using intracellular solutions mimicking cytosolic Mg²⁺ levels . This selectivity advantage is structural in origin, arising from the 2,3-difluorophenoxy substitution that alters cation coordination geometry relative to the non-fluorinated Fura-2 AM chelator core [1]. For laboratories conducting comparative calcium measurements across varying Mg²⁺ backgrounds, Fura-FF AM provides cation-specificity that reduces data post-processing requirements and improves inter-experiment reproducibility .

Technical Documentation Hub

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